molecular formula C5H2F4N2O2 B3057193 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 774-17-4

5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3057193
CAS No.: 774-17-4
M. Wt: 198.08 g/mol
InChI Key: SYDOHCYITLXONW-UHFFFAOYSA-N
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Description

5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 774-17-4) is a fluorinated pyrimidine-dione derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C5H2F4N2O2 with a molecular weight of 198.08 g/mol . The compound serves as a versatile building block for the synthesis of more complex organic molecules, particularly those explored for their potential biological activities . Researchers are investigating derivatives of this compound for their promising antimicrobial and anticancer properties . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa, K562, and HepG2, with mechanisms of action that may involve the induction of apoptosis and cell cycle arrest . The presence of both fluorine and a trifluoromethyl group on the pyrimidine ring enhances the molecule's lipophilicity and metabolic stability, a common strategy in modern drug design to improve pharmaceutical effectiveness and biological half-life . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDOHCYITLXONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283708
Record name 5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-17-4
Record name NSC33032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine precursor reacts with a nucleophile containing fluorine or trifluoromethyl groups under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale SNAr reactions using optimized conditions to ensure high yield and purity. The use of organolithium reagents has also been reported for the regioselective synthesis of pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: Due to the electron-deficient nature of the pyrimidine ring, it readily undergoes nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

    Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, nucleophiles such as amines, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs (pyrimidine-dione core) or functional similarities (fluorinated/chlorinated substituents, antimicrobial/anticancer activity):

Compound Name Substituents Key Biological Activity Synthesis Method Reference
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine core; methyl, thiazole, phenyl substituents Antimicrobial (Staphylococcus aureus, Candida albicans) Alkylation of position 1 with benzyl chlorides/chloroacetamides
5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione Chlorine at position 5; pyrrolidinyl substituent Anticancer (colorectal cancer, in combination with trifluridine/tipiracil) Condensation reactions with trifluridine derivatives
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one Chlorine at position 5; trifluoromethyl at position 6 Intermediate for pharmaceutical synthesis Phosphoryl chloride-mediated chlorination of pyrimidinones
6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Piperidinyl-methyl substituent Anti-mycobacterial (tuberculosis) Alkylation of pyrimidine-dione core with piperidine derivatives
Thymine (5-Methylpyrimidine-2,4(1H,3H)-dione) Methyl at position 5 DNA/RNA nucleobase; antiviral (e.g., azidothymidine) Biosynthesis or chemical modification (e.g., azide substitution)

Physicochemical and Spectral Comparisons

  • NMR Signatures :

    • 1H NMR : Thiazole-containing derivatives (e.g., 5-methyl-6-(2-methylthiazol-4-yl) analogues) show distinct aromatic proton signals at 7.57–7.62 ppm for thiazole protons and methylene signals at 4.78–5.21 ppm for alkylated derivatives .
    • Fluorinated/Chlorinated Derivatives : Fluorine and chlorine substituents cause significant deshielding in ¹³C NMR (e.g., C-F coupling constants ~250 Hz) .
  • Melting Points: Thieno[2,3-d]pyrimidine-diones with bulky substituents (e.g., 4-methylbenzyl) exhibit higher melting points (>250°C) due to crystallinity, whereas simpler fluorinated derivatives (e.g., thymine analogs) melt at ~180–200°C .

Biological Activity

5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of fluorine and trifluoromethyl groups, significantly influences its chemical properties and biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

  • IUPAC Name : 5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
  • CAS Number : 774-17-4
  • Molecular Weight : 198.08 g/mol
  • Molecular Formula : C5_5H2_2F4_4N2_2O2_2

The presence of both fluorine and trifluoromethyl groups enhances the compound's lipophilicity and stability, making it an interesting candidate for biological studies.

Antimicrobial Properties

Research indicates that derivatives of 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrimidine compounds demonstrate effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa40 - 60Induces apoptosis
K56230 - 50Cell cycle arrest
HepG225 - 45Inhibition of proliferation

The compound appears to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. Additionally, molecular docking studies suggest that it interacts with key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can be influenced by its structural modifications. Variations in substituents on the pyrimidine ring have been correlated with changes in potency against specific cancer cell lines. For example:

Substituent IC50_{50} (µM) Targeted Enzyme
Chlorine (Cl)43.15 - 68.17Dihydrofolate reductase
Hydroxyl (OH)29 - 59EGFR

These findings underline the importance of chemical modifications in enhancing the therapeutic efficacy of pyrimidine derivatives.

Study on Cytotoxic Effects

A notable study evaluated the cytotoxic effects of various derivatives of 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione against different cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values comparable to established chemotherapeutic agents.

Key Findings:

  • Compound with a trifluoromethyl group showed enhanced activity against HepG2 cells.
  • Structural modifications led to a significant increase in cytotoxicity against HeLa cells.

Mechanistic Insights

Mechanistic studies revealed that treatment with this compound resulted in:

  • Increased levels of reactive oxygen species (ROS), leading to oxidative stress.
  • Altered expression of cell cycle regulatory proteins.

These insights are crucial for understanding how this compound can be utilized in targeted cancer therapies.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of trifluoromethyl-containing precursors with urea or thiourea derivatives. For example, analogous pyrimidine-diones are synthesized by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in ethanol under basic conditions (e.g., sodium ethoxide), followed by reflux and recrystallization from water . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (DMF) or alcohols (ethanol) enhance reactivity.
  • Catalyst : Potassium carbonate or sodium ethoxide promotes cyclization .
  • Temperature : Reflux (~78°C for ethanol) ensures complete reaction .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer:

  • 1H NMR : Assigns proton environments (e.g., NH peaks at δ 10–12 ppm for pyrimidine-diones) using a 150EX spectrometer with a C18 column for purity analysis .
  • X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H⋯O and O–H⋯O interactions in crystal lattices) .
  • Mass spectrometry : Confirms molecular weight via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation/functionalization of the pyrimidine-dione core be addressed?

Methodological Answer: Regioselective alkylation at N1 or N3 positions depends on steric and electronic factors. For example:

  • Base selection : K₂CO₃ in DMF preferentially alkylates the less hindered nitrogen .
  • Electrophile design : Bulky benzyl chlorides favor N1 substitution, while chloroacetamides target N3 .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrimidine-diones?

Methodological Answer: Discrepancies in bioactivity may arise from impurities, stereochemistry, or assay conditions. Mitigation steps include:

  • Purification : Recrystallization (water/ethanol) or chromatography (silica gel, C18) ensures >95% purity .
  • Stereochemical analysis : X-ray crystallography or NOESY NMR confirms configuration .
  • Dose-response studies : Use standardized assays (e.g., enzyme inhibition IC₅₀) with positive controls (e.g., AZT for antiviral activity) .

Q. How can hydrogen bonding networks in the crystal lattice influence physicochemical properties?

Methodological Answer: Intermolecular N–H⋯O and O–H⋯O bonds form ring dimers, enhancing thermal stability and solubility. For example:

  • Thermogravimetric analysis (TGA) : Monohydrate forms (e.g., C₅H₃F₃N₂O₂·H₂O) decompose at ~200°C due to hydrogen bond disruption .
  • Solubility : Polar solvents (water, DMSO) disrupt H-bonding, improving dissolution .

Experimental Design Tables

Q. Table 1. Comparison of Synthetic Methods for Pyrimidine-diones

ParameterMethod A (Ethanol/Urea) Method B (DMF/Alkylation)
Solvent EthanolDMF
Catalyst Sodium ethoxideK₂CO₃
Reaction Time 20 hours6–12 hours
Yield 60–75%50–65%
Key Application Core synthesisFunctionalization

Table 2. Hydrogen Bonding Parameters from X-ray Data

InteractionDistance (Å)Angle (°)
N1–H1⋯O2 (Intramolecular)2.89165
O4–H4A⋯O3 (Water)2.76172

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

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